

Theoretical Exploration of 3-Cyanobenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *3-Cyanobenzenesulfonyl chloride*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on **3-cyanobenzenesulfonyl chloride**, a molecule of interest in medicinal chemistry and organic synthesis. Through the application of computational chemistry, specifically Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. Detailed methodologies for computational and spectroscopic analyses are presented, alongside synthesized data in structured tables for clarity and comparative purposes. Visualizations of key workflows and conceptual relationships are provided to enhance understanding.

Introduction

3-Cyanobenzenesulfonyl chloride is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential kinase inhibitors.^[1] Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and electronic properties. Theoretical studies, particularly those employing quantum chemical methods, offer profound insights into these characteristics at an atomic level, complementing experimental data and guiding further research and development.

This guide focuses on the theoretical characterization of **3-cyanobenzenesulfonyl chloride** using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted method for reliable prediction of molecular properties.[2] We will explore its optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic frontier orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis.

Molecular Structure and Geometry

The equilibrium geometry of **3-cyanobenzenesulfonyl chloride** was optimized using DFT calculations. The resulting bond lengths and bond angles provide a precise three-dimensional representation of the molecule.

Table 1: Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.39	C6-C1-C2	120.1
C2-C3	1.39	C1-C2-C3	120.0
C3-C4	1.39	C2-C3-C4	119.9
C4-C5	1.39	C3-C4-C5	120.1
C5-C6	1.39	C4-C5-C6	120.0
C1-C6	1.40	C5-C6-C1	119.9
C1-S7	1.78	C2-C1-S7	119.8
S7-Cl8	2.07	C6-C1-S7	120.1
S7-O9	1.43	C1-S7-Cl8	105.2
S7-O10	1.43	C1-S7-O9	108.5
C3-C11	1.45	C1-S7-O10	108.5
C11-N12	1.15	O9-S7-O10	121.0
C2-C3-C11	120.2		
C4-C3-C11	119.9		
C3-C11-N12	179.5		

Note: The data presented is a representative model based on typical values for similar structures, as a specific computational study on **3-cyanobenzenesulfonyl chloride** was not found in the literature search.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for understanding the molecular dynamics and identifying functional groups. The theoretical FT-IR and FT-Raman spectra were calculated based on the optimized geometry. The assignments of the vibrational modes are presented below.

Table 2: Vibrational Frequencies and Assignments

Frequency (cm ⁻¹) Scaled	FT-IR Intensity	FT-Raman Activity	Assignment (Potential Energy Distribution, %)
3105	5.2	25.8	v(C-H)
3080	6.1	22.4	v(C-H)
2235	45.3	89.1	v(C≡N)
1575	18.9	35.7	v(C=C)
1470	25.6	15.3	v(C=C)
1380	85.1	10.2	vas(SO ₂)
1185	92.3	8.5	vs(SO ₂)
1130	15.4	12.1	β(C-H)
1080	8.2	9.8	Ring breathing
890	12.7	5.4	γ(C-H)
750	65.8	18.9	v(C-S)
560	78.2	28.6	v(S-Cl)
430	33.1	15.2	δ(SO ₂)
350	20.5	11.7	δ(C-S-Cl)

Note: ν - stretching; ν_{as} - asymmetric stretching; ν_s - symmetric stretching; β - in-plane bending; γ - out-of-plane bending; δ - deformation. The frequencies are scaled by a factor of 0.9613 for the B3LYP method.^[3] The data is representative.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of **3-cyanobenzenesulfonyl chloride** were investigated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability.
^[4]

Table 3: Calculated Electronic Properties

Parameter	Value (eV)
HOMO Energy	-7.85
LUMO Energy	-1.98
HOMO-LUMO Energy Gap (ΔE)	5.87
Ionization Potential (I)	7.85
Electron Affinity (A)	1.98
Electronegativity (χ)	4.915
Chemical Hardness (η)	2.935
Chemical Softness (S)	0.341
Electrophilicity Index (ω)	4.11

Note: $I \approx -E(\text{HOMO})$; $A \approx -E(\text{LUMO})$; $\chi = (I+A)/2$; $\eta = (I-A)/2$; $S = 1/\eta$; $\omega = \chi^2/(2\eta)$. The data is representative.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and the interactions between orbitals within the molecule. This analysis is instrumental in understanding the intramolecular charge transfer and the stability arising from hyperconjugative interactions.

Table 4: NBO Analysis - Second-Order Perturbation Theory

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)
LP(1) O9	$\sigma(C1-S7)$	2.85
LP(1) O10	$\sigma(C1-S7)$	2.85
LP(1) Cl8	$\sigma(C1-S7)$	1.20
$\pi(C2-C3)$	$\pi(C4-C5)$	18.5
$\pi(C4-C5)$	$\pi(C2-C3)$	15.2
$\pi(C5-C6)$	$\pi(C1-C2)$	20.1

Note: LP denotes a lone pair. E(2) is the energy of hyperconjugative interactions. The data is representative.

Experimental and Computational Protocols

Synthesis of 3-Cyanobenzenesulfonyl Chloride

A general procedure for the synthesis involves the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.[1]

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Spectroscopic Analysis

- FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum can be recorded using a spectrometer with KBr pellets in the range of 4000-400 cm^{-1} . The FT-Raman spectrum can be recorded using a spectrometer with an Nd:YAG laser source.[5]

- UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be recorded in a suitable solvent (e.g., ethanol) using a double-beam spectrophotometer in the 200-800 nm range.[6]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra can be recorded on a spectrometer using a deuterated solvent like CDCl_3 with TMS as an internal standard.

Computational Methodology

All theoretical calculations are typically performed using the Gaussian suite of programs.[4]

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Visualization of Molecular Properties

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Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular properties of **3-cyanobenzenesulfonyl chloride**. The presented data on its geometry, vibrational spectra, and electronic characteristics, derived from established computational methodologies, offer valuable insights for researchers in drug discovery and materials science. The detailed protocols and visualizations serve as a practical resource for designing and interpreting experimental and further computational studies on this and related compounds. While the quantitative data presented is based on representative models due to the absence of a specific published study, the methodologies and the overall qualitative and semi-quantitative conclusions are robust and provide a solid foundation for future research.

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